molecular formula C16H30O2 B3059037 Isotridecyl acrylate CAS No. 93804-10-5

Isotridecyl acrylate

Cat. No.: B3059037
CAS No.: 93804-10-5
M. Wt: 254.41 g/mol
InChI Key: NNQPQJLMERNWGN-UHFFFAOYSA-N
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Description

Isotridecyl acrylate (CAS 1330-61-6) is an ester of acrylic acid and isodecanol, with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol . It features a branched alkyl chain (C13), which confers unique physicochemical properties such as hydrophobicity, low volatility, and flexibility in polymer matrices. Key applications include:

  • Adhesives: As a comonomer in acrylic resins for packaging adhesives .
  • Coatings: A reactive diluent in radiation-cured inks and lacquers .
  • Medical devices: Used in hydrophobic polymers for intraocular lenses and contact lenses due to its biocompatibility and durability .

Properties

IUPAC Name

11-methyldodecyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-4-16(17)18-14-12-10-8-6-5-7-9-11-13-15(2)3/h4,15H,1,5-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQPQJLMERNWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30917859
Record name 11-Methyldodecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30917859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93804-10-5
Record name Isotridecyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093804105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Methyldodecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30917859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isotridecyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isotridecyl acrylate is typically synthesized through the esterification of acrylic acid with isotridecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then purified by distillation to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The esterification reaction is conducted in large reactors equipped with efficient mixing and temperature control systems. The use of high-purity reactants and catalysts, along with advanced purification techniques, ensures the production of this compound on a commercial scale .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of isotridecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The long alkyl chain provides hydrophobicity and flexibility to the resulting polymers, making them suitable for various applications. The polymerization process involves the formation of free radicals, which initiate the chain reaction leading to the formation of high molecular weight polymers .

Comparison with Similar Compounds

Comparison with Similar Acrylates

Structural and Functional Differences

The table below compares isotridecyl acrylate with structurally related acrylates:

Compound Molecular Weight Alkyl Chain Structure Key Functional Groups Applications
This compound 212.33 Branched C13 Acrylate ester Adhesives, coatings, medical polymers
Hexyl acrylate 156.22 Linear C6 Acrylate ester Fragrances, flexible polymers
2-Ethylhexyl acrylate 184.28 Branched C8 Acrylate ester Plasticizers, pressure-sensitive adhesives
Ethyl acrylate 100.12 Linear C2 Acrylate ester Paints, textiles, emulsions
Isobornyl acrylate 208.30 Cyclic terpene Acrylate ester UV-curable coatings, dental materials

Physicochemical Properties

Odor Threshold and Volatility
  • This compound: Estimated vapor pressure ~0.023 mm Hg at 25°C (similar to isodecyl acrylate) .
  • Hexyl acrylate : Odor threshold 2.9 ng/L air ; linear chains with terminal double bonds show higher odor activity .
  • Ethyl acrylate : Higher volatility due to smaller molecular size; widely regulated for occupational safety .
Polymer Properties
  • Glass Transition Temperature (Tg) : this compound forms softer polymers (lower Tg) compared to methacrylates like isotridecyl methacrylate. For example, poly(this compound) has a Tg < -20°C , suitable for flexible coatings .
  • Hydrophobicity : Branched chains in this compound enhance hydrophobicity, outperforming linear acrylates (e.g., ethyl acrylate) in moisture-resistant applications .

Research Findings and Innovations

  • Odor Impact : Double bonds in acrylates (e.g., (E)-3-hexenyl acrylate) lower odor thresholds by interacting with olfactory receptors via Zn²⁺-mediated mechanisms. This compound’s saturated structure avoids this, making it preferable in low-odor formulations .
  • Synthetic Efficiency: this compound is synthesized via esterification of acrylic acid and isodecanol, achieving >99% purity with inhibitors like MEHQ to prevent polymerization .
  • Advanced Materials: In nanohybrid polymers, this compound enhances refractive index (1.52–1.55) for ophthalmic lenses, outperforming stearyl acrylate in optical clarity .

Biological Activity

Isotridecyl acrylate (ITA) is a chemical compound with the molecular formula C16H30O2. It is an acrylate ester that has garnered interest due to its potential biological activities, particularly in the fields of medicine and environmental science. This article compiles findings from various studies to elucidate the biological activity of this compound, including its cytotoxic effects, ecotoxicity, and potential applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as acrylates, which are characterized by their reactive vinyl group (-C=C-) and ester functional group (-COOR). The structure of this compound allows it to participate in various chemical reactions, making it valuable in industrial applications, particularly in the synthesis of polymers.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of acrylate derivatives, including this compound. Research indicates that certain acrylate compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance:

  • Cytotoxic Effects : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell growth .
  • Mechanism of Action : These compounds often exert their effects through mechanisms such as β-tubulin polymerization inhibition and modulation of apoptotic pathways, including the upregulation of pro-apoptotic genes (e.g., p53 and Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2) .

2. Ecotoxicity

The ecological impact of this compound has been assessed through various ecotoxicological studies:

  • Toxicity to Aquatic Organisms : this compound has been shown to be toxic to several aquatic organisms. For example, it was found to have an EC50 value of approximately 9 mg/L against Spirodela polyrhiza (a vascular plant) and 8.7 mg/L against Thamnocephalus platyurus (an invertebrate) .
  • Bacterial Toxicity : The compound also exhibited moderate toxicity towards bacteria like Escherichia coli, indicating potential risks associated with its environmental release .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 cells (IC50 = 2.57 μM)
EcotoxicityEC50 = 9 mg/L for Spirodela polyrhiza
EC50 = 8.7 mg/L for Thamnocephalus platyurus
Bacterial ToxicityModerate toxicity towards E. coli

Discussion

The findings regarding this compound suggest a dual nature of biological activity—both beneficial as a potential anticancer agent and harmful as an ecotoxicant. The ability of this compound to inhibit cancer cell growth while posing risks to aquatic life underscores the need for careful consideration in its application and regulation.

Q & A

Q. What are the standard methods for synthesizing isotridecyl acrylate with high purity?

this compound is typically synthesized via esterification of acrylic acid with isotridecyl alcohol, catalyzed by sulfuric acid or enzyme-based systems. Key steps include:

  • Reaction Optimization : Control temperature (60–80°C) and stoichiometric ratios to minimize side reactions like oligomerization .
  • Purification : Use fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the monomer, followed by column chromatography to remove residual catalysts or inhibitors .
  • Characterization : Validate purity using gas chromatography-mass spectrometry (GC-MS) and proton nuclear magnetic resonance (¹H NMR) spectroscopy. Compare retention indices and spectral data with reference libraries (e.g., NIST Chemistry WebBook) .

Q. How can researchers characterize the physicochemical properties of this compound?

Essential characterization methods include:

  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting/glass transition temperatures and thermal stability.
  • Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy to confirm acrylate functional groups (C=O stretch at ~1720 cm⁻¹, C-O-C at ~1180 cm⁻¹) .
  • Chromatography : High-performance liquid chromatography (HPLC) to quantify trace impurities.
  • Data Reporting : Tabulate results with measurement uncertainties and reference standard protocols (e.g., ASTM E1970 for DSC) .
Property Method Typical Value Source
Boiling PointGC-MS250–270°C (at 1 mmHg)NIST WebBook
DensityPycnometry0.89–0.92 g/cm³PubChem
Refractive IndexAbbe refractometer1.442–1.448 (20°C)ECHA

Advanced Research Questions

Q. How can experimental design (DOE) optimize this compound’s role in polymer formulations?

Use a central composite design to evaluate variables such as:

  • Monomer Concentration (5–20 wt%)
  • Crosslinker Ratio (0.1–2.0 mol%)
  • Initiator Type (e.g., azobisisobutyronitrile vs. photoinitiators).
  • Response Variables : Polymer hardness (ASTM D3363), glass transition temperature (Tg), and solvent resistance. Statistical tools (e.g., ANOVA) identify interactions between variables, enabling formulation adjustments to balance mechanical and thermal properties .

Q. How to resolve contradictions in polymerization kinetics studies involving this compound?

Discrepancies in rate constants or molecular weight distributions may arise from:

  • Initiator Efficiency : Validate initiator decomposition rates via UV-Vis spectroscopy under controlled temperatures.
  • Oxygen Inhibition : Use inert atmospheres (N₂/Ar) during photopolymerization to mitigate radical quenching .
  • Data Cross-Validation : Compare results across multiple techniques (e.g., gel permeation chromatography and rheometry) to confirm consistency .

Q. What methodologies assess this compound’s safety profile in biomedical or environmental applications?

  • In Vitro Toxicity : Perform OECD-compliant assays (e.g., OECD 429 for skin sensitization using human cell lines) .
  • Environmental Persistence : Use OECD 301 biodegradation tests to evaluate hydrolysis and microbial degradation rates.
  • Regulatory Alignment : Cross-reference with ECHA’s REACH guidelines for hazard classification and exposure limits .

Data Interpretation and Reporting Guidelines

Q. How should researchers present conflicting data on this compound’s reactivity in peer-reviewed papers?

  • Contextualize Findings : Discuss experimental conditions (e.g., solvent polarity, temperature) that may explain discrepancies.
  • Statistical Transparency : Report confidence intervals, p-values, and effect sizes for kinetic or thermodynamic data .
  • Comparative Analysis : Use tables to juxtapose results with prior studies, highlighting methodological differences (e.g., initiator purity, measurement techniques) .

Q. What are best practices for documenting this compound’s role in copolymer systems?

  • Structural Confirmation : Include ¹³C NMR data to verify copolymer composition and sequence distribution.
  • Property Correlation : Link monomer ratios to material properties (e.g., tensile strength, hydrophobicity) using regression models.
  • Ethical Compliance : Disclose all safety protocols (e.g., fume hood use, waste disposal) as per journal guidelines .

Tables for Critical Data Compilation

Q. Table 1. Key Spectral Peaks for this compound

Functional Group FTIR Peak (cm⁻¹) ¹H NMR Shift (ppm)
Acrylate C=O1715–17255.8–6.4 (vinyl protons)
Ester C-O-C1150–12504.1–4.3 (CH₂-O)

Q. Table 2. Toxicity Assessment Parameters

Test Protocol Result
Acute Oral ToxicityOECD 423LD₅₀ > 2000 mg/kg
Skin IrritationOECD 404Non-irritating

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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